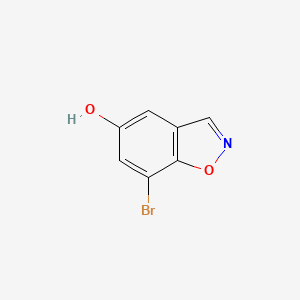

7-Bromo-1,2-benzoxazol-5-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

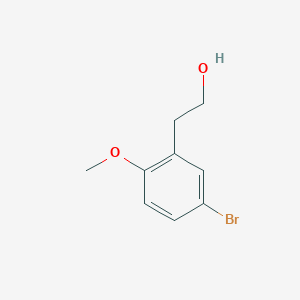

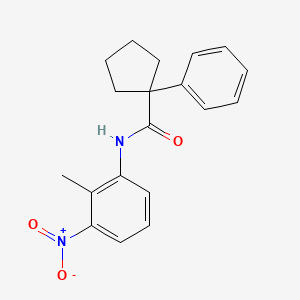

“7-Bromo-1,2-benzoxazol-5-ol” is a chemical compound with the CAS Number: 1360890-42-1 . It has a molecular weight of 214.02 and is typically stored at 4 degrees Celsius . It is a powder in its physical form .

Synthesis Analysis

Benzoxazole derivatives have been synthesized using 2-aminophenol with various carbonyl compounds under different reaction conditions . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .

Molecular Structure Analysis

The IUPAC name for this compound is 7-bromobenzo[d]isoxazol-5-ol . The Inchi Code for this compound is 1S/C7H4BrNO2/c8-6-2-5(10)1-4-3-9-11-7(4)6/h1-3,10H .

Physical And Chemical Properties Analysis

As mentioned earlier, “7-Bromo-1,2-benzoxazol-5-ol” is a powder in its physical form . It has a molecular weight of 214.02 .

Applications De Recherche Scientifique

- Applications include studying ER-β involvement in processes like endocrine pancreas regulation, visceral pain modulation, and stress response .

- Researchers have reported efficient condensation reactions with aldehydes, yielding 2-aryl benzoxazole derivatives .

Estrogen Receptor Signaling Research

Synthesis of Benzoxazoles

Novel Hybrid Molecules

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 7-Bromo-1,2-benzoxazol-5-ol is the estrogen receptor-beta (ER-β) . ER-β is a nuclear receptor that is activated by the hormone estrogen . It plays a crucial role in various physiological processes such as regulation of the endocrine pancreas, modulation of visceral pain, and stress response .

Mode of Action

7-Bromo-1,2-benzoxazol-5-ol acts as a potent, selective agonist for ER-β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, 7-Bromo-1,2-benzoxazol-5-ol binds to ER-β and activates it, leading to a series of changes in the cell .

Biochemical Pathways

Given its role as an er-β agonist, it is likely to influence pathways related to estrogen signaling . These pathways have downstream effects on a variety of physiological processes, including those mentioned above.

Pharmacokinetics

Its solubility in dmso suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of 7-Bromo-1,2-benzoxazol-5-ol’s action are likely to be diverse, given the wide range of processes regulated by ER-β . Its anxiolytic-like and antidepressant-like effects have been noted , suggesting that it may have potential therapeutic applications in the treatment of anxiety and depression.

Action Environment

The action, efficacy, and stability of 7-Bromo-1,2-benzoxazol-5-ol can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to ER-β may affect its ability to activate this receptor . Additionally, factors such as pH and temperature could potentially affect its stability .

Propriétés

IUPAC Name |

7-bromo-1,2-benzoxazol-5-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO2/c8-6-2-5(10)1-4-3-9-11-7(4)6/h1-3,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEYDZGZTDGOPEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NO2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromo-1,2-benzoxazol-5-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-2-({[methyl(propyl)carbamoyl]amino}methyl)pentanoic acid](/img/structure/B2448880.png)

![N-(benzo[d]thiazol-6-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2448886.png)

![4-phenoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2448891.png)